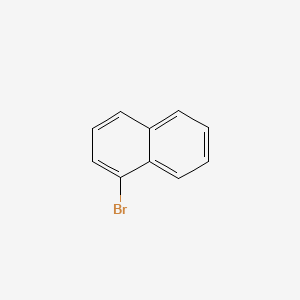
1-溴萘
描述
1-Bromonaphthalene is an organic compound with the formula C10H7Br . It is one of two isomeric bromonaphthalenes, the other being 2-bromonaphthalene . Under normal conditions, the substance is a colorless liquid .
Synthesis Analysis
1-Bromonaphthalene is prepared by treating naphthalene with bromine . The reaction can be represented as follows: C10H8 + Br2 → C10H7Br + HBr . This compound exhibits many reactions typical of aryl bromides .Molecular Structure Analysis
The molecular formula of 1-Bromonaphthalene is C10H7Br . The molecular weight is 207.067 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The compound exhibits many reactions typical of aryl bromides . Bromide can be displaced by cyanide to give the nitrile . It forms a Grignard reagent and organolithium compound . 1-Lithionaphthalene can be further lithiated to give 1,8-dilithionaphthalene, a precursor to peri-naphthalene compounds .Physical and Chemical Properties Analysis
1-Bromonaphthalene is a colorless liquid . It has a density of 1.48 g/mL . The melting point is 1–2 °C and the boiling point is 132–135 °C at 12 mm . It has a high refractive index (1.656-1.659 nD) .科学研究应用
有机合成:钯催化交叉偶联反应
1-溴萘: 广泛用作有机合成的中间体,特别是在钯催化的铃木-宫浦偶联反应中 。该应用对于二芳基化合物的形成至关重要,二芳基化合物在制药和农用化学品中具有重要意义。
脂肪的折射率测定
由于其高折射率,1-溴萘被用于脂肪的折射率测定 。这种方法对于食品科学和工业中确定脂肪的纯度和质量至关重要。
N-芳基咪唑和二芳醚的制备
研究人员利用1-溴萘合成N-芳基咪唑和二芳醚 。这些化合物具有多种应用,包括在药物化学中
安全和危害
未来方向
作用机制
Target of Action
1-Bromonaphthalene is an organic compound with the formula C10H7Br . It is one of two isomeric bromonaphthalenes, the other being 2-bromonaphthalene It is known to exhibit many reactions typical of aryl bromides .
Mode of Action
The compound interacts with its targets through typical reactions of aryl bromides. For instance, the bromide can be displaced by cyanide to give the nitrile . It also forms a Grignard reagent and organolithium compound .
Biochemical Pathways
It is known that 1-lithionaphthalene, a derivative of 1-bromonaphthalene, can be further lithiated to give 1,8-dilithionaphthalene, a precursor to peri-naphthalene compounds .
Pharmacokinetics
Its physical properties such as its colorless liquid state under normal conditions , and its high density (1.48 g/mL) and refractive index (1.656-1.659 nD) may influence its bioavailability.
Result of Action
It is used as a precursor to various substituted derivatives of naphthalene , indicating its potential for chemical transformations.
Action Environment
Its physical properties such as its high refractive index suggest that it may be used in environments requiring precise optical measurements, such as microscopy .
生化分析
Biochemical Properties
1-Bromonaphthalene exhibits many reactions typical of aryl bromides . Bromide can be displaced by cyanide to give the nitrile . It forms a Grignard reagent and organolithium compound . 1-Lithionaphthalene can be further lithiated to give 1,8-dilithionaphthalene, a precursor to peri-naphthalene compounds .
Molecular Mechanism
The molecular mechanism of 1-Bromonaphthalene involves typical reactions of aryl bromides . It can form a Grignard reagent and organolithium compound , which can interact with various biomolecules
属性
IUPAC Name |
1-bromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKQHBOKULLWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861681 | |
| Record name | Naphthalene, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid; mp = 0.2-0.7 deg C or 6.2 deg C (depends on form of solid); [Merck Index] Thick colorless liquid with a pungent odor; [Hawley] Light yellow oily liquid; mp = -1 deg C; [MSDSonline] | |
| Record name | 1-Bromonaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00973 [mmHg] | |
| Record name | 1-Bromonaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
90-11-9, 27497-51-4 | |
| Record name | 1-Bromonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027497514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BROMONAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976Y53P08P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1-Bromonaphthalene has a molecular formula of C10H7Br and a molecular weight of 207.07 g/mol.
A: Researchers have utilized various spectroscopic techniques to characterize 1-Bromonaphthalene. These include: * NMR Spectroscopy: 1H NMR and 31P NMR have been used to confirm the structure and purity of 1-Bromonaphthalene and its derivatives, such as 1-Naphthyltriphenylphosphonium bromide. [] * UV-Vis Spectroscopy: UV-Vis spectra have been used to study the interactions of 1-Bromonaphthalene with other molecules, such as in lithium-sensing compounds. [] * Fluorescence Spectroscopy: Researchers have studied the fluorescence properties of polymers doped with 1-Bromonaphthalene to understand its behavior in different environments. [] * Phosphorescence Spectroscopy: Extensive research has been conducted on the room-temperature phosphorescence (RTP) of 1-Bromonaphthalene, particularly in the presence of β-cyclodextrin and various additives. [, , , , , , , ] * X-ray Photoelectron Spectroscopy (XPS): Both traditional and near-ambient pressure XPS have been employed to analyze the surface composition of 1-Bromonaphthalene. []
A: 1-Bromonaphthalene exhibits solubility in various organic solvents. Research indicates its solubility in 1-chloronaphthalene and 1-bromonaphthalene has been studied across a temperature range of 10-60°C. [, ] Additionally, it displays excellent solubility in N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and chloroform. []
ANone: Studies using 1-Bromonaphthalene as a probe liquid have provided insights into its interactions with different materials:
- Surface Wettability: 1-Bromonaphthalene's wetting behavior on micro-fine ilmenite and titanaugite reveals surface properties and aids in understanding their separation in flotation processes. []
- Surface Free Energy Determination: Researchers use 1-Bromonaphthalene as a probe liquid in contact angle measurements to determine the surface free energy of various solids, including glass, PMMA, and metals. []
ANone: 1-Bromonaphthalene serves as a versatile starting material in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions:
- Heck Reaction: Palladium(II) complexes immobilized on modified amidoxime fibers have demonstrated catalytic activity in the Heck reaction of 1-Bromonaphthalene with styrene. []
- Synthesis of Triarylamines: Palladium-catalyzed amination reactions utilizing 1-Bromonaphthalene and diarylamines provide an efficient route to sterically congested triarylamines, crucial components in hole-transport materials for organic light-emitting diode (OLED) applications. []
ANone: Different catalysts significantly impact the reaction pathway and product selectivity:
- Nickel-Catalyzed Kumada-Tamao-Corriu Cross-Coupling: Cavity-based triaryl-phosphines have shown high efficiency in nickel-catalyzed Kumada-Tamao-Corriu cross-coupling reactions using 1-Bromonaphthalene, achieving impressive turnover frequencies (TOFs). []
ANone: 1-Bromonaphthalene undergoes photodissociation upon UV irradiation:
- Time-Resolved Studies: Time-resolved photodissociation (TRPD) and time-resolved photoionization mass spectrometry (TPIMS) studies have provided insights into the dissociation kinetics and energetics of 1-Bromonaphthalene ions in the gas phase. []
ANone: Yes, 1-Bromonaphthalene participates in photoinduced reactions:
- Reactions with Sulfur-Centered Nucleophiles: Research explored the reactivity of various sulfur-centered nucleophiles with 1-Bromonaphthalene under photochemical conditions, revealing radical chain mechanisms and the influence of nucleophile structure on reaction rates and product distribution. [, ]
ANone: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of 1-Bromonaphthalene:
- DFT Calculations: Density functional theory (DFT) calculations have been employed to investigate the electronic structure, optimize geometries, and determine properties like dipole moment in 1-Bromonaphthalene derivatives. []
- RRKM Calculations: Rice-Ramsperger-Kassel-Marcus (RRKM) theory has been utilized to model the unimolecular dissociation of 1-Bromonaphthalene ions, providing insights into dissociation rates and energy barriers. []
A: Yes, research has identified soil bacteria capable of degrading both 1-chloronaphthalene and 1-bromonaphthalene, highlighting the potential for bioremediation of these compounds in the environment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid](/img/structure/B1665178.png)


![(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl-pyridin-2-ylmethyl]-1,3-thiazolidine-2-carboxamide](/img/structure/B1665181.png)
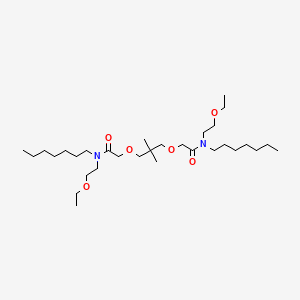


![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)
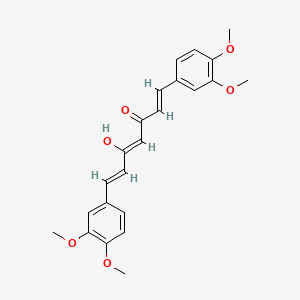
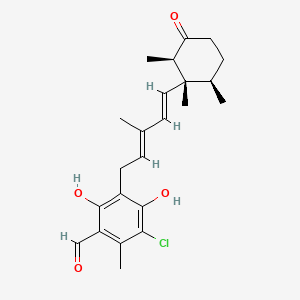
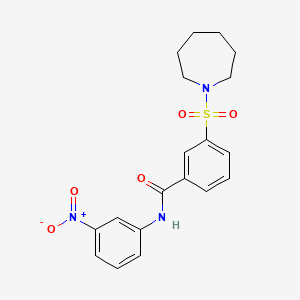
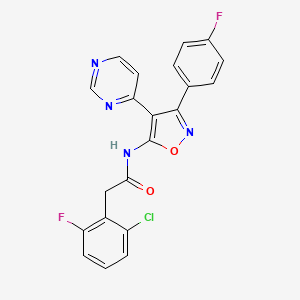

![(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1665200.png)
